molecular formula C24H21ClN4O4S B11676911 Propan-2-yl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate

Propan-2-yl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate

Cat. No.: B11676911
M. Wt: 497.0 g/mol
InChI Key: PDVXJZLGWXUODT-UHFFFAOYSA-N
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Description

PROPAN-2-YL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE is a complex organic compound that features a quinoxaline core, a benzoate ester, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoxaline derivative with a sulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the benzoic acid derivative with isopropanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core.

    Reduction: Reduction reactions can target the nitro groups if present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amines from nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, PROPAN-2-YL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE has potential applications as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and the quinoxaline core can interact with various biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoxaline core can intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • PROPAN-2-YL 4-{[3-(4-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE
  • PROPAN-2-YL 4-{[3-(4-FLUOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE

Uniqueness

The uniqueness of PROPAN-2-YL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom in the sulfonamide group can enhance its electron-withdrawing effects, potentially increasing its potency as an antibacterial agent.

Properties

Molecular Formula

C24H21ClN4O4S

Molecular Weight

497.0 g/mol

IUPAC Name

propan-2-yl 4-[[3-[(4-chlorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoate

InChI

InChI=1S/C24H21ClN4O4S/c1-15(2)33-24(30)16-7-11-18(12-8-16)26-22-23(28-21-6-4-3-5-20(21)27-22)29-34(31,32)19-13-9-17(25)10-14-19/h3-15H,1-2H3,(H,26,27)(H,28,29)

InChI Key

PDVXJZLGWXUODT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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